N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a 9,10-dioxo-9,10-dihydroanthracene moiety linked to a 4-fluorobenzamide group. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide typically involves the reaction of 2-aminoanthraquinone with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved may vary depending on the biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDJFLYXANINQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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